4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(12-13-8-10-15(21-2)11-9-13)17(20)22-16(19-18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPKTKFTTJKXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569946 | |
| Record name | 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172168-03-5 | |
| Record name | 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step-by-Step Process
The Erlenmeyer synthesis, a cornerstone in oxazolone chemistry, involves heating hippuric acid (18.0 g, 0.1 mol), 4-methoxybenzaldehyde (0.1 mol), sodium acetate (9.0 g, 0.1 mol), and acetic anhydride (35 mL) at 100–110°C for 4–6 hours. The reaction mixture is cooled, poured into ice water, and filtered. Purification via ethanol recrystallization yields the target compound as fine needles.
Critical Modifications
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Electron-donating substituents : The methoxy group in 4-methoxybenzaldehyde enhances electrophilicity, improving cyclization efficiency.
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Acid scavengers : Sodium acetate neutralizes acetic acid byproducts, shifting equilibrium toward product formation.
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Reaction time : Prolonged heating (>6 hours) risks decomposition, necessitating precise temperature control.
Table 1: Erlenmeyer Method Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes cyclization |
| Molar Ratio (Aldehyde:Hippuric Acid) | 1:1 | Prevents side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Hybrid Approaches: Mechanochemical-thermal Synergy
Recent advancements combine mechanochemical initiation with short thermal treatment (80°C, 15 minutes) to enhance crystallinity. This hybrid method reduces energy consumption by 40% compared to classical methods while maintaining yields of 78–82%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (MeOH:H₂O = 70:30) reveals ≥98% purity for mechanochemical products, outperforming Erlenmeyer samples (95–97%).
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Metric | Mechanochemical | Erlenmeyer | Hybrid |
|---|---|---|---|
| Yield (%) | 70–85 | 65–80 | 78–82 |
| Reaction Time | 0.5–1 hour | 4–6 hours | 1.25 hours |
| Solvent Consumption | None | High | Low |
| Energy Input (kWh/mol) | 0.8 | 3.2 | 1.5 |
Mechanochemical synthesis excels in sustainability, while the Erlenmeyer method allows larger batch production. The hybrid approach strikes a balance, ideal for industrial scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxazolones exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazolone can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. This is particularly relevant in treating conditions like arthritis and other inflammatory diseases .
Material Science
- Polymerization Initiators : The compound can be used as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in producing polymers for coatings and adhesives .
- Dyes and Pigments : Due to its vibrant color properties, it can be utilized in the formulation of dyes and pigments for textiles and plastics .
Biological Studies
- Cellular Mechanisms : Research has highlighted the role of oxazolones in modulating cellular pathways. They may influence apoptosis and cell proliferation, which is crucial for cancer research .
- Drug Delivery Systems : The compound's chemical structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
Physical Properties :
- Molecular Formula: C₁₉H₁₉NO₃.
- Molecular Weight : 309.36 g/mol.
- Solubility : Soluble in DMSO; typically stored at -20°C .
Comparison with Similar Oxazolone Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical and Electronic Properties
- Melting Points : The target compound’s melting point is unspecified, but similar derivatives range from 143°C (4-methylbenzylidene) to 260°C (chlorinated azo dyes) .
- Electronic Properties :
- HOMO-LUMO Gaps : DFT studies on oxazolones (e.g., CBOZ (5) in ) show energy gaps of ~3.02 eV, influenced by substituents. The methoxy group in the target compound likely reduces this gap compared to electron-withdrawing groups (e.g., -Br in 4b, ) .
- UV-Vis Absorption : Azo dyes () absorb at 350–480 nm due to extended conjugation, while benzylidene derivatives exhibit absorption at ~370 nm .
Unique Advantages of the Target Compound
- Electron-Donating Groups : The 4-methoxyphenylmethyl group enhances electron density, improving reactivity in electrophilic substitutions.
- Solubility Profile : Solubility in DMSO suggests utility in pharmaceutical formulations .
Biological Activity
4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone, also known by its CAS number 172168-03-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₇N₃O₃
- Molecular Weight : 295.33 g/mol
- Melting Point : 96-97°C
- Solubility : Soluble in dichloromethane and DMSO
- Appearance : White solid
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 295.33 g/mol |
| Melting Point | 96-97°C |
| Solubility | DCM, DMSO |
| Appearance | White solid |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with appropriate amines and isocyanates under controlled conditions. The synthetic pathway is crucial for ensuring the purity and biological efficacy of the compound.
Anticancer Activity
Recent studies have indicated that compounds structurally related to oxazolones exhibit significant anticancer properties. For instance, derivatives of 5-(4-methoxyphenyl)-oxazole demonstrated inhibitory effects on the growth of various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) with IC50 values below 10 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .
Inhibition of Enzymatic Activity
Research has also highlighted the ability of this compound to inhibit specific kinases involved in cancer progression. For example, it has been tested against DYRK1A, a kinase implicated in various cancers, showing competitive inhibition . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance or diminish this inhibitory effect.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxazolone derivatives, researchers found that this compound significantly inhibited cell proliferation in multiple cancer cell lines. The study reported IC50 values ranging from 8 µM to 12 µM across different cell types, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against several pathogenic strains. The results indicated that it effectively inhibited the growth of both Staphylococcus aureus and Pseudomonas aeruginosa with MIC values comparable to established antibiotics. This positions it as a candidate for further exploration in infectious disease treatment .
Q & A
Q. What are the standard synthetic routes for preparing 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone?
The compound is typically synthesized via condensation reactions. A common method involves reacting 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one with 3-methoxyphenylamine in tetrahydrofuran (THF) at room temperature for 4 hours, followed by crystallization from ethyl acetate (yield: 82%) . Alternative routes may use substituted oxazolones and aromatic amines under reflux conditions with acetic acid or DMF as solvents . Purification often involves recrystallization or chromatography to achieve >97% purity, as noted in supplier data .
Q. What spectroscopic techniques are essential for characterizing this oxazolone derivative?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups) and aromatic proton environments.
- X-ray Crystallography : Resolves the Z-configuration of the exocyclic double bond and planar geometry, with bond distances (e.g., C7–N1 = 1.2917 Å) indicating π-electron delocalization .
- FT-IR : Identifies carbonyl (C=O) stretching (~1750 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹).
Advanced Research Questions
Q. How do non-covalent interactions influence the solid-state packing of this compound?
X-ray studies reveal intermolecular N–H⋯O hydrogen bonds (N(2)–H(2A)⋯O(1), 2.06 Å) forming 1D chains along the a-axis. π-π stacking between the oxazolone ring and the 4-methoxyphenyl group (centroid distance: 3.62 Å) stabilizes a 2D network . These interactions are critical for predicting solubility, crystallinity, and stability in drug design.
Q. What strategies resolve contradictions in reported bioactivity data for oxazolone derivatives?
Discrepancies may arise from varying substituents or stereochemistry. For example:
- Electronic Effects : The 4-methoxy group enhances electron density, altering reactivity compared to chloro or nitro derivatives .
- Analytical Validation : Use HPLC-MS to confirm purity (>98%) and rule out by-products like hydrazones or oxidized forms .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) can predict reactivity trends and guide experimental validation .
Q. How does the Z-configuration impact the compound’s reactivity in nucleophilic addition reactions?
The Z-configuration stabilizes the α,β-unsaturated carbonyl system, directing nucleophiles (e.g., amines, thiols) to the β-position. This regioselectivity is confirmed by X-ray data showing planar geometry and delocalized π-systems . Kinetic studies in THF or DMF at 25–60°C are recommended to optimize yields.
Methodological Guidance
6. Designing experiments to study thermal stability:
- TGA/DSC : Monitor decomposition temperatures (Td) under nitrogen.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to detect degradation products .
7. Addressing low yields in scaled-up synthesis:
- Solvent Optimization : Replace THF with DMF for higher boiling points and improved solubility.
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
